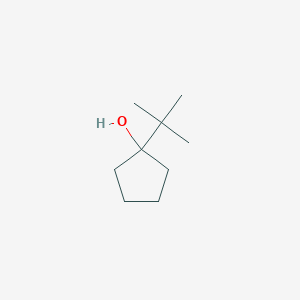

Cyclopentanol, 1-(1,1-dimethylethyl)-

Description

. It is a derivative of cyclopentanol where a tert-butyl group is attached to the cyclopentane ring. This compound is a colorless liquid with a characteristic odor and is used in various chemical applications.

Properties

IUPAC Name |

1-tert-butylcyclopentan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O/c1-8(2,3)9(10)6-4-5-7-9/h10H,4-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMXUFCWQCJUCIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1(CCCC1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40463630 | |

| Record name | Cyclopentanol, 1-(1,1-dimethylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40463630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69745-48-8 | |

| Record name | Cyclopentanol, 1-(1,1-dimethylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40463630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclopentanol, 1-(1,1-dimethylethyl)- can be synthesized through several methods. One common method involves the addition of tert-butyl alcohol to cyclopentene in the presence of an acid catalyst . The reaction proceeds via the formation of a carbocation intermediate, which then reacts with the alcohol to form the desired product.

Industrial Production Methods: Industrial production of this compound typically involves the hydration of cyclopentene followed by the addition of tert-butyl alcohol. The reaction conditions include the use of an acid catalyst such as sulfuric acid or phosphoric acid, and the process is carried out at elevated temperatures to ensure complete conversion .

Chemical Reactions Analysis

Types of Reactions: Cyclopentanol, 1-(1,1-dimethylethyl)- undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form the corresponding ketone, tert-butylcyclopentanone, using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to form cyclopentane derivatives using reducing agents like lithium aluminum hydride.

Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Hydrochloric acid or sulfuric acid in the presence of a nucleophile.

Major Products Formed:

Oxidation: tert-Butylcyclopentanone.

Reduction: Cyclopentane derivatives.

Substitution: Various substituted cyclopentane compounds depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

Cyclopentanol, 1-(1,1-dimethylethyl)- is utilized as an intermediate in the synthesis of various organic compounds. Its hydroxyl group can be modified or protected during synthetic processes, allowing for selective reactions.

- Protecting Group : It serves as a protecting group for alcohols, preventing unwanted reactions during multi-step syntheses. This is particularly useful in complex organic synthesis where functional group manipulation is necessary.

Pharmaceutical Development

In the pharmaceutical industry, cyclopentanol derivatives are often involved in the synthesis of bioactive compounds.

- Case Study : A study demonstrated the use of cyclopentanol derivatives in the synthesis of anti-inflammatory agents. The compound's structure allows for modifications that enhance biological activity while maintaining stability during synthesis .

Material Science

Cyclopentanol compounds have been explored for their potential in creating novel materials with specific properties.

- Polymerization : Research indicates that cyclopentanol derivatives can be polymerized to produce materials with unique mechanical and thermal properties. This application is particularly relevant in the development of advanced composites for aerospace and automotive industries .

Data Table of Applications

| Application Area | Specific Use Case | Benefits |

|---|---|---|

| Organic Synthesis | Protecting group in multi-step synthesis | Prevents unwanted reactions at alcohol sites |

| Pharmaceuticals | Synthesis of bioactive compounds | Enhances biological activity and stability |

| Material Science | Polymerization for advanced materials | Produces materials with unique properties |

Mechanism of Action

The mechanism of action of cyclopentanol, 1-(1,1-dimethylethyl)- involves its interaction with various molecular targets. In oxidation reactions, the hydroxyl group is converted to a carbonyl group through the transfer of electrons to the oxidizing agent. In reduction reactions, the compound gains electrons to form the corresponding alkane. The tert-butyl group provides steric hindrance, which can influence the reactivity and selectivity of the compound in various reactions .

Comparison with Similar Compounds

Cyclopentanol, 1-(1,1-dimethylethyl)- can be compared with other similar compounds such as:

Cyclopentanol: The parent compound without the tert-butyl group.

tert-Butyl alcohol: A simple alcohol with a tert-butyl group.

Cyclopentane: The fully saturated hydrocarbon without the hydroxyl group.

Uniqueness: The presence of the tert-butyl group in cyclopentanol, 1-(1,1-dimethylethyl)- imparts unique steric and electronic properties that differentiate it from other similar compounds. This makes it a valuable intermediate in organic synthesis and various industrial applications .

Biological Activity

Cyclopentanol, 1-(1,1-dimethylethyl)-, also known as tert-butylcyclopentanol, is a compound that has garnered attention for its potential biological activities. This article delves into the biological properties of this compound, examining its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Cyclopentanol, 1-(1,1-dimethylethyl)- has the molecular formula and a molecular weight of 158.24 g/mol. The compound features a cyclopentane ring substituted with a tert-butyl group, which influences its chemical reactivity and biological interactions.

Antioxidant Activity

Research indicates that cyclopentanol derivatives exhibit significant antioxidant properties. Antioxidants are crucial in combating oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders. A study highlighted the ability of certain cyclopentanol derivatives to scavenge free radicals effectively, demonstrating their potential as therapeutic agents in oxidative stress-related conditions .

Anti-inflammatory Effects

Cyclopentanol compounds have been evaluated for their anti-inflammatory activities. In vitro studies have shown that these compounds can inhibit pro-inflammatory cytokines and enzymes such as COX-2 and iNOS. This inhibition suggests a mechanism through which cyclopentanol may alleviate inflammation in various models of inflammatory diseases .

The biological activity of cyclopentanol is believed to stem from its interaction with specific cellular pathways. For instance:

- Inhibition of NF-kB Pathway : Cyclopentanol may modulate the NF-kB signaling pathway, which plays a pivotal role in regulating immune response and inflammation.

- Scavenging Reactive Oxygen Species (ROS) : The compound's structure allows it to effectively neutralize ROS, thereby reducing cellular damage.

Case Study 1: Antioxidant Evaluation

A detailed study assessed the antioxidant capacity of cyclopentanol derivatives using various assays such as DPPH radical scavenging and ABTS assay. Results indicated that certain derivatives exhibited higher antioxidant activity compared to standard antioxidants like ascorbic acid. The findings are summarized in Table 1 below.

| Compound | DPPH Scavenging Activity (%) | ABTS Scavenging Activity (%) |

|---|---|---|

| Cyclopentanol Derivative A | 75 ± 2 | 80 ± 3 |

| Cyclopentanol Derivative B | 65 ± 2 | 70 ± 2 |

| Ascorbic Acid (Control) | 85 ± 3 | 90 ± 3 |

Table 1 : Antioxidant activities of cyclopentanol derivatives compared to ascorbic acid.

Case Study 2: Anti-inflammatory Assessment

In another study focusing on anti-inflammatory properties, cyclopentanol was tested in lipopolysaccharide (LPS)-induced RAW264.7 macrophage cells. The results showed that treatment with cyclopentanol significantly reduced the levels of TNF-α and IL-6 in a dose-dependent manner.

Q & A

Basic: What are the recommended methods for synthesizing 1-(tert-butyl)cyclopentanol, and how can reaction conditions be optimized to account for steric hindrance from the tert-butyl group?

Methodological Answer:

Synthesis of sterically hindered derivatives like 1-(tert-butyl)cyclopentanol often involves alkylation of cyclopentanol precursors. Key steps include:

- Grignard or Friedel-Crafts alkylation using tert-butyl halides or alcohols under controlled conditions.

- Solvent selection (e.g., ethers or hydrocarbons) to minimize side reactions.

- Temperature modulation (e.g., low temperatures for kinetic control) to reduce steric clashes during nucleophilic attack.

- Catalytic additives (e.g., Lewis acids like AlCl₃) to enhance electrophilicity of the tert-butyl group.

Steric hindrance can lead to incomplete reactions; purification via column chromatography or recrystallization is critical .

Basic: What experimental techniques are most reliable for determining the solubility of 1-(tert-butyl)cyclopentanol in various solvent systems, and what factors influence its solubility profile?

Methodological Answer:

- Cloud-point titration : Incremental addition of a non-solvent (e.g., water) to a solution of the compound in a miscible solvent (e.g., ethanol) until turbidity appears.

- Gravimetric analysis : Evaporation of saturated solutions to measure residual mass.

Factors affecting solubility: - Polarity mismatch : The bulky tert-butyl group reduces solubility in polar solvents (e.g., water).

- Temperature dependence : Solubility in hydrocarbons (e.g., hexane) increases with temperature due to entropy-driven mixing .

Advanced: When encountering discrepancies in reported physicochemical properties (e.g., density, refractive index) of 1-(tert-butyl)cyclopentanol across studies, what analytical validation strategies should researchers employ to resolve these inconsistencies?

Methodological Answer:

- Cross-validation with pure standards : Compare data against high-purity samples using calibrated instruments (e.g., densitometers, refractometers).

- Statistical analysis : Assess measurement uncertainty and outlier rejection criteria.

- Structural confirmation : Use NMR (¹H/¹³C) and IR spectroscopy to verify compound integrity, as impurities (e.g., residual solvents) can skew results.

- Reference to historical datasets : Consult databases like NIST Chemistry WebBook for benchmark values .

Basic: What safety protocols are critical when handling 1-(tert-butyl)cyclopentanol in laboratory settings, particularly regarding ventilation and static discharge prevention?

Methodological Answer:

- Ventilation : Use local exhaust ventilation or fume hoods to avoid vapor inhalation (even if exposure limits are unspecified).

- Static control : Ground equipment and containers during transfer; use conductive materials for storage.

- Ignition sources : Prohibit open flames/sparks near work areas; employ spark-proof tools.

- PPE : Wear nitrile gloves, safety goggles, and flame-retardant lab coats. Contaminated clothing must be washed before reuse .

Advanced: How does the tert-butyl substituent influence the hydrogen-bonding capacity and acidity of the hydroxyl group in cyclopentanol derivatives, and what spectroscopic methods can elucidate these effects?

Methodological Answer:

- Hydrogen-bonding effects : The electron-donating tert-butyl group reduces -OH acidity, weakening hydrogen bonds. This shifts IR O-H stretching frequencies to lower wavenumbers (~3200-3400 cm⁻¹).

- NMR analysis : Hydrogen bonding lengthens -OH proton T₁ relaxation times, observable in variable-temperature NMR.

- Comparative studies : Use substituted analogs (e.g., methyl vs. tert-butyl) to isolate steric/electronic contributions .

Advanced: What strategies are effective in resolving contradictions between theoretical predictions and experimental observations in the thermodynamic properties of 1-(tert-butyl)cyclopentanol?

Methodological Answer:

- Multi-method validation : Combine calorimetry (e.g., DSC for phase changes) with computational thermochemistry (e.g., Gaussian for ΔHf calculations).

- Solvent correction : Apply continuum solvation models (e.g., SMD) to DFT calculations to account for solvent effects absent in gas-phase experiments.

- Error analysis : Quantify systematic errors (e.g., basis set limitations in DFT) using higher-level theories (e.g., CCSD(T)) where feasible .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.